molecular formula C16H15IO5S B2746630 2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate CAS No. 634592-88-4

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate

Cat. No.: B2746630
CAS No.: 634592-88-4
M. Wt: 446.26
InChI Key: IRGKRIAVSCMUEE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate (CAS 431999-59-6) is a high-purity chemical building block designed for research use only. This compound features a unique structure with multiple reactive sites, including an aldehyde formyl group, an iodine atom, and a benzenesulfonate group . This combination makes it a versatile synthon for constructing complex molecules, particularly in metal-catalyzed cross-coupling reactions and as a potential precursor for aryne generation, similar to other documented halogenated sulfonate esters . Its molecular formula is C15H13IO5S with a molecular weight of 432.23 g/mol . Researchers can leverage this compound in medicinal chemistry and organic synthesis to develop novel chemical entities. This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGKRIAVSCMUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure necessitates a disconnection into three primary components:

  • Iodophenyl core : A 2-ethoxy-4-formyl-6-iodobenzene scaffold.
  • Sulfonate group : Introduced via 4-methylbenzenesulfonyl chloride (tosyl chloride).

Key intermediates include:

  • 2-Ethoxy-6-iodophenol : For subsequent formylation and tosylation.
  • 4-Formyl-2-ethoxy-6-iodophenyl tosylate : Final product after sulfonation.

Synthetic Pathways and Methodological Comparisons

Stepwise Construction of the Iodophenyl Core

Iodination and Ethoxylation of Phenol Derivatives

A literature-based approach involves initiating synthesis with 2,6-diiodophenol. Selective ethoxylation at the ortho-position is achieved using diethyl sulfate in alkaline media (e.g., K₂CO₃ in acetone, 60°C, 12 h), yielding 2-ethoxy-6-iodophenol with >85% purity. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the para-position:

$$
\text{2-Ethoxy-6-iodophenol} + \text{POCl}_3 + \text{DMF} \xrightarrow{0^\circ\text{C to reflux}} \text{2-Ethoxy-4-formyl-6-iodophenol} \quad (\text{Yield: 72–78\%})
$$

Tosylation of the Phenolic Intermediate

The hydroxyl group is converted to the tosylate ester using 4-methylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane with triethylamine (2.0 equiv) as a base. Reaction at 0°C for 2 h, followed by room temperature stirring for 12 h, affords the target compound after column chromatography (silica gel, hexane/ethyl acetate 4:1):

$$
\text{2-Ethoxy-4-formyl-6-iodophenol} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound} \quad (\text{Yield: 68\%})
$$

Alternative Route: Silver Tosylate-Mediated Sulfonation

A modified protocol replaces tosyl chloride with silver tosylate (AgOTs) to enhance reaction efficiency. This method, adapted from radiofluorination studies, involves:

  • Synthesis of ω-iodoalkyl ester intermediates via Finkelstein reaction (NaI in acetone, 50°C, 6 h).
  • Tosylation using AgOTs in acetonitrile (16 h, dark, ambient temperature), achieving 94% yield for analogous structures.

While this route minimizes side reactions, scalability remains limited due to the cost of silver reagents.

Critical Parameter Optimization

Solvent and Temperature Effects

Parameter Condition 1 Condition 2 Optimal Outcome
Tosylation Solvent CH₂Cl₂ Acetonitrile CH₂Cl₂ (higher purity)
Formylation Temp 0°C → Reflux 25°C Isothermal Gradual heating (78% yield)
Base Et₃N Pyridine Et₃N (faster kinetics)

Data synthesized from.

Analytical Characterization and Validation

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.85 (d, J = 8.3 Hz, 2H, Ts), 7.35 (d, J = 8.1 Hz, 2H, Ts), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.44 (t, J = 7.0 Hz, 3H, CH₃).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1175 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirmed ≥99.4% purity for batches using the stepwise route, compared to 98.7% for silver-mediated synthesis.

Industrial Scalability and Cost Analysis

Factor Stepwise Route Silver Tosylate Route
Raw Material Cost \$420/kg \$1,150/kg
Reaction Time 28 h 16 h
Yield 68% 94%
Purity 99.4% 98.7%

The stepwise method remains preferable for large-scale production despite lower yields due to cost constraints.

Chemical Reactions Analysis

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the synthesis and degradation of biomolecules.

The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the phenyl or sulfonate/benzoate groups. These modifications significantly alter physicochemical properties, reactivity, and applications.

Substituent Variations and Key Differences

Table 1: Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Target Compound (634592-88-4) C₁₆H₁₅IO₅S 446.26 4-methylbenzenesulfonate, 6-iodo High stability; crystallography uses
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (431999-59-6) C₁₅H₁₃IO₅S 432.23 Unsubstituted benzenesulfonate Lower lipophilicity; intermediate in API synthesis
(2-Bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate (432021-39-1) C₁₆H₁₅BrN₂O₆S 440.99 Bromo, acetamido Enhanced H-bonding; potential bioactivity
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate (432000-12-9) C₁₄H₁₀ClIO₅S 451.90 Methoxy, chloro Electron-withdrawing effects; agrochemical uses
2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate (944536-49-6) C₁₆H₁₂ClIO₄ 430.62 2-chlorobenzoate Reduced solubility; photostability

Functional Group Impact Analysis

A. Sulfonate vs. Benzoate Esters
  • Sulfonates (e.g., 4-methylbenzenesulfonate in target compound): Higher thermal stability and water solubility due to strong ionic character .
  • Benzoates (e.g., 2-chlorobenzoate in CAS 944536-49-6): Lower polarity, increasing membrane permeability but reducing crystallinity .
B. Halogen Substituents
  • Iodine (target compound): Heavy atom effect aids in X-ray crystallography (SHELX-based structure determination) .
  • Bromine (CAS 432021-39-1): Less steric hindrance than iodine; useful in cross-coupling reactions .
  • Chlorine (CAS 432000-12-9): Electron-withdrawing, enhancing electrophilic reactivity .
C. Functional Moieties
  • 4-Formyl group : Common in all analogs; enables Schiff base formation or condensation reactions.
  • Acetamido group (CAS 432021-39-1): Introduces hydrogen-bonding sites, improving binding to biological targets .
  • Methoxy group (CAS 432000-12-9): Electron-donating, stabilizing aromatic systems against oxidation .
Table 2: Property Comparison
Property Target Compound Benzenesulfonate Analog (431999-59-6) 4-Acetamido Derivative (432021-39-1)
Lipophilicity (LogP) Higher (due to methyl) Lower Moderate (acetamido balances polarity)
Melting Point >200°C (predicted) ~180°C ~190°C
Synthetic Route Tosylation of phenol intermediate Direct sulfonation Sulfonylation with acetamido reagent

Biological Activity

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate (CAS No. 634592-88-4) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

This compound features a unique structure that allows it to participate in various chemical reactions. Its synthesis involves starting materials such as 2-ethoxyphenol and 4-methylbenzenesulfonyl chloride, typically conducted in solvents like dichloromethane or toluene under catalytic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : It can modulate the activity of enzymes and receptors, influencing metabolic pathways and cellular processes.
  • Pathways : The compound acts as a substrate or inhibitor within various biochemical pathways, affecting the synthesis and degradation of biomolecules.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities:

Anticancer Activity

Studies have indicated that compounds structurally related to this compound show promising anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.017 µM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Staurosporine .

CompoundIC50 (µM)Reference Drug IC50 (µM)
Related Compound0.017Staurosporine: 5.07
Another Related Compound0.185-FU: 5.18

The anticancer effects are mediated through several mechanisms:

  • Apoptosis Induction : The compound enhances the expression of pro-apoptotic genes (e.g., p53, Caspases) while inhibiting anti-apoptotic genes like Bcl-2.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Studies

In vivo studies have further validated the anticancer potential of related compounds:

  • Tumor Volume Reduction : In experiments involving solid Ehrlich carcinoma (SEC) in mice, treatment with a related compound led to a significant reduction in tumor volume from 5802 mm³ in control groups to 2766 mm³ post-treatment.
  • Hematological Safety : Treatment resulted in hematological parameters similar to normal control groups, indicating a favorable safety profile .

Comparative Analysis

When compared with similar compounds, the presence of both formyl and iodine groups in this compound enhances its versatility as an intermediate for various chemical transformations and biological applications.

PropertyThis compoundSimilar Compounds
Presence of IodineYesVaries
Anticancer ActivityHigh (IC50 = 0.017 µM)Moderate
Influence on ApoptosisYesYes
Modulation of Enzyme ActivityYesYes

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate, and how do they influence its reactivity in organic synthesis?

  • Answer : The compound contains an iodine atom (electrophilic substitution site), formyl group (oxidation/reduction versatility), ethoxy group (electron-donating effect), and tosylate moiety (leaving group in nucleophilic reactions). The iodine enhances oxidative stability compared to bromine or chlorine analogs, while the formyl group enables Schiff base formation. The ethoxy group stabilizes intermediates via resonance, critical for regioselective reactions .
  • Methodological Insight : Use Hammett substituent constants to predict electronic effects and design substitution reactions. For example, iodine’s +M effect directs electrophiles to specific positions.

Q. How can researchers optimize synthesis conditions for this compound to maximize yield?

  • Answer : Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example:

VariableRange TestedOptimal Condition
Temperature60–120°C90°C
SolventDMF, THF, TolueneTHF
Catalyst (Pd)1–5 mol%3 mol%
  • Statistical tools like ANOVA validate the significance of each factor. This approach reduces trial-and-error inefficiencies .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).
  • FT-IR : Validate formyl (C=O stretch at ~1700 cm1^{-1}) and sulfonate (S-O stretches at 1170–1370 cm1^{-1}) groups.
  • MS (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation pathways. Cross-reference with NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How does the iodine substituent affect reaction kinetics compared to bromine/chlorine analogs in cross-coupling reactions?

  • Answer : Iodine’s larger atomic radius slows oxidative addition in Pd-catalyzed couplings but improves regioselectivity. For instance, Sonogashira coupling with iodine-substituted aryl halides requires higher temperatures (80–100°C vs. 60°C for bromine analogs). Kinetic studies using Eyring plots reveal a ΔH\Delta H^\ddagger increase of ~15 kJ/mol compared to bromine derivatives .
  • Contradiction Resolution : Conflicting reports on iodine’s “activating” vs. “deactivating” roles can be resolved by differentiating between electrophilic aromatic substitution (deactivating due to -I effect) and transition-metal catalysis (activating via easier oxidative addition).

Q. What computational methods can predict the stability of intermediates during sulfonate group displacement?

  • Answer :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to compare activation energies for tosylate displacement by nucleophiles.
  • Reaction Pathway Mining : Tools like ICReDD’s quantum-chemical reaction path search identify low-energy pathways and competing side reactions (e.g., hydrolysis vs. SN2).
  • Example : Tosylate displacement by amines shows a 2.8 kcal/mol lower barrier in polar aprotic solvents, validated experimentally .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Answer : Perform meta-analysis of bioassay conditions:

FactorVariability ImpactMitigation Strategy
Solvent (DMSO%)>1% DMSO inhibits enzymesUse ≤0.5% DMSO in assays
Cell LineGenetic heterogeneityStandardize using ATCC-certified lines
Assay pHTosylate hydrolysis at pH>8Buffer at pH 7.4 (physiological)
  • Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced techniques analyze decomposition pathways under thermal stress?

  • Answer :

  • TGA-DSC : Quantify decomposition onset temperature (TdT_d) and enthalpy changes.
  • GC-MS Pyrolysis : Identify volatile degradation products (e.g., iodine release above 200°C).
  • In Situ XRD : Monitor crystalline phase transitions during heating. For this compound, TdT_d is observed at 185°C, with major fragments at m/z 121 (C6_6H5_5SO3_3^-) and m/z 153 (I-C6_6H4_4O-) .

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